molecular formula C11H16BClN2O2 B590763 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 1310405-15-2

2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B590763
CAS No.: 1310405-15-2
M. Wt: 254.521
InChI Key: YVCNAIRBEOOLKF-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is notable for its unique structure, which includes a boronate ester group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Chloro-4-methylpyrimidine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

    Procedure: The starting materials are combined in the solvent, and the mixture is heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles like amines and thiols.

    Coupling Reactions: The boronate ester group makes this compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. Palladium catalysts and bases like potassium phosphate are typically used in these reactions.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents like toluene or DMF.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology:

    Bioconjugation: The boronate ester group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine largely depends on the specific application and the target molecule. In general, the boronate ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the boronate ester group, making it less versatile in coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: While it contains the boronate ester group, it lacks the pyrimidine ring, limiting its applications in medicinal chemistry.

Uniqueness: The combination of the chloro group, methyl group, and boronate ester group in 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine makes it uniquely suited for a wide range of chemical reactions and applications. Its ability to participate in both nucleophilic substitution and coupling reactions, along with its potential for bioconjugation, sets it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCNAIRBEOOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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